molecular formula C15H21NO B13570969 4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine

Katalognummer: B13570969
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: INODNZYBTGGCDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine is a chemical compound with the molecular formula C15H21NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine typically involves the reaction of 2,3-dihydrobenzofuran with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 2,3-dihydrobenzofuran. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine is unique due to its specific combination of the piperidine ring and the dihydrobenzofuran moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C15H21NO

Molekulargewicht

231.33 g/mol

IUPAC-Name

4-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine

InChI

InChI=1S/C15H21NO/c1(12-5-8-16-9-6-12)2-13-3-4-15-14(11-13)7-10-17-15/h3-4,11-12,16H,1-2,5-10H2

InChI-Schlüssel

INODNZYBTGGCDS-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1CCC2=CC3=C(C=C2)OCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.